REACTION_CXSMILES
|
Cl[C:2]1[NH:6][C:5]2[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:4]=2[N:3]=1.[CH3:12][NH2:13]>>[F:11][C:8]1[CH:9]=[CH:10][C:4]2[N:3]=[C:2]([NH:13][CH3:12])[NH:6][C:5]=2[CH:7]=1
|
Name
|
|
Quantity
|
1.146 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=C(N1)C=C(C=C2)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed on its trolley
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in MeOH
|
Type
|
ADDITION
|
Details
|
added to an SCX column
|
Type
|
WASH
|
Details
|
The desired product was eluted from the column
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0 to 10% MeOH in DCM
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(NC(=N2)NC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.707 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |